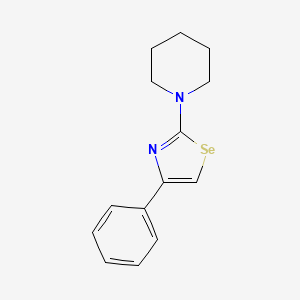

Piperidine, 1-(4-phenyl-2-selenazolyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperidine, 1-(4-phenyl-2-selenazolyl)- is a heterocyclic compound that contains a piperidine ring fused with a selenazole ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(4-phenyl-2-selenazolyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-phenyl-2-selenazole with piperidine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(4-phenyl-2-selenazolyl)- can undergo various chemical reactions, including:

Oxidation: The selenazole ring can be oxidized to form selenoxide derivatives.

Reduction: Reduction reactions can target the selenazole ring or the phenyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxide derivatives, while substitution reactions can introduce various functional groups onto the piperidine or phenyl rings.

Scientific Research Applications

Piperidine, 1-(4-phenyl-2-selenazolyl)- has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Piperidine, 1-(4-phenyl-2-selenazolyl)- involves its interaction with specific molecular targets and pathways. The selenazole ring can interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways. The phenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.

Selenazole: A heterocyclic compound containing selenium and nitrogen in a five-membered ring.

Phenylpiperidine: A compound with a piperidine ring substituted with a phenyl group.

Uniqueness

Piperidine, 1-(4-phenyl-2-selenazolyl)- is unique due to the combination of the piperidine, selenazole, and phenyl groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Piperidine derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. Among these, Piperidine, 1-(4-phenyl-2-selenazolyl)- has garnered attention for its potential therapeutic applications due to its unique structural features and biological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

Piperidine, 1-(4-phenyl-2-selenazolyl)- is characterized by the presence of a piperidine ring substituted with a phenyl group and a selenazole moiety. The selenium atom in the selenazole is known to impart distinctive chemical reactivity and biological activity.

Antioxidant Activity

Research indicates that organoselenium compounds, including those related to piperidine derivatives, exhibit significant antioxidant properties. For instance, studies have shown that selenium-containing compounds can reduce oxidative stress markers in various biological models. A study demonstrated that Piperidine derivatives with selenazole functionality could effectively scavenge free radicals and enhance the activity of antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD) .

| Compound | Dose (mg/kg) | Effect on Oxidative Stress |

|---|---|---|

| Piperidine derivative | 10 | Reduced oxidant levels, increased CAT activity |

Neuroprotective Effects

The neuroprotective potential of piperidine derivatives has been highlighted in several studies. For example, compounds with similar structural motifs have been shown to mitigate neurodegeneration in animal models by modulating glutamatergic signaling pathways and reducing neuroinflammation . This suggests that Piperidine, 1-(4-phenyl-2-selenazolyl)- may possess similar neuroprotective effects.

Antidepressant-like Effects

Recent investigations into the pharmacological profile of piperidine derivatives have revealed antidepressant-like effects in preclinical models. The modulation of oxidative stress and glutamate levels appears to contribute significantly to these effects. In particular, studies have indicated that selenium-containing piperidine derivatives can reverse depressive behaviors induced by stressors such as dexamethasone .

Study 1: Antioxidant and Neuroprotective Effects

In a study involving mice subjected to oxidative stress through dexamethasone administration, treatment with a related piperidine compound resulted in reduced levels of lipid peroxidation markers and enhanced antioxidant enzyme activity. This indicates a potential protective mechanism against oxidative damage in neural tissues .

Study 2: Behavioral Assessments

Another study assessed the behavioral effects of piperidine derivatives in rodent models of depression and anxiety. The results showed significant improvements in anxiety-like behaviors measured through the elevated plus maze and forced swim tests after administration of these compounds .

Mechanistic Insights

The biological activities attributed to Piperidine, 1-(4-phenyl-2-selenazolyl)- can be linked to several mechanisms:

- Antioxidant Mechanism: Selenium's role as a cofactor in antioxidant enzymes enhances the body's ability to combat oxidative stress.

- Neurotransmitter Modulation: The compound's interaction with neurotransmitter systems may alter synaptic plasticity and improve mood-related behaviors.

Properties

CAS No. |

154437-01-1 |

|---|---|

Molecular Formula |

C14H16N2Se |

Molecular Weight |

291.26 g/mol |

IUPAC Name |

4-phenyl-2-piperidin-1-yl-1,3-selenazole |

InChI |

InChI=1S/C14H16N2Se/c1-3-7-12(8-4-1)13-11-17-14(15-13)16-9-5-2-6-10-16/h1,3-4,7-8,11H,2,5-6,9-10H2 |

InChI Key |

LZTBJYVKHGYSDH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC(=C[Se]2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.